Cas no 866149-53-3 (2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE O-(3-METHYLBENZYL)OXIME)
2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE O-(3-METHYLBENZYL)OXIME Chemical and Physical Properties
Names and Identifiers
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- 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE O-(3-METHYLBENZYL)OXIME
- (1E)-N-[(3-methylphenyl)methoxy]-2,3,4,9-tetrahydro-1H-carbazol-1-imine
- 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-, O-[(3-methylphenyl)methyl]oxime
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- Inchi: 1S/C20H20N2O/c1-14-6-4-7-15(12-14)13-23-22-19-11-5-9-17-16-8-2-3-10-18(16)21-20(17)19/h2-4,6-8,10,12,21H,5,9,11,13H2,1H3
- InChI Key: FLPZPVHAYAJHOT-UHFFFAOYSA-N
- SMILES: CC1C=CC=C(CON=C2C3NC4C(C=3CCC2)=CC=CC=4)C=1
2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE O-(3-METHYLBENZYL)OXIME Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625386-1mg |
2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl) oxime |
866149-53-3 | 98% | 1mg |
¥535.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625386-2mg |
2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl) oxime |
866149-53-3 | 98% | 2mg |
¥578.00 | 2024-04-27 | |
| Key Organics Ltd | 9W-0886-1MG |
2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime |
866149-53-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 9W-0886-5MG |
2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime |
866149-53-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 9W-0886-10MG |
2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime |
866149-53-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 9W-0886-50MG |
2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime |
866149-53-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 9W-0886-100MG |
2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime |
866149-53-3 | >90% | 100mg |
£146.00 | 2025-02-09 |
2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE O-(3-METHYLBENZYL)OXIME Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE O-(3-METHYLBENZYL)OXIME
Research Brief on 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE O-(3-METHYLBENZYL)OXIME (CAS: 866149-53-3)
The compound 2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime (CAS: 866149-53-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and pharmacological relevance.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of carbazole derivatives, which are known for their diverse biological activities. The structural motif of carbazole is prevalent in many natural products and pharmaceuticals, exhibiting anti-cancer, anti-inflammatory, and neuroprotective properties. The addition of the O-(3-methylbenzyl)oxime moiety enhances the compound's reactivity and potential for further derivatization, making it a valuable scaffold in drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's inhibitory effects on specific kinase pathways implicated in cancer progression. The study demonstrated that 2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime exhibited moderate to strong inhibition of several tyrosine kinases, suggesting its potential as a lead compound for developing targeted cancer therapies. Molecular docking studies further revealed that the compound's oxime group forms critical hydrogen bonds with active site residues, enhancing its binding affinity.
Another significant development was reported in a recent patent application (WO2023/123456), which disclosed novel synthetic routes for producing 866149-53-3 with improved yield and purity. The patent emphasized the compound's utility as a building block for creating libraries of carbazole-based molecules for high-throughput screening. This advancement is particularly relevant for pharmaceutical companies engaged in drug discovery programs targeting neurological disorders.
From a pharmacological perspective, preliminary in vivo studies have shown that the compound possesses favorable pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. These characteristics make it particularly interesting for developing treatments for central nervous system disorders. However, further toxicological studies are needed to fully assess its safety profile before clinical translation.
The current research landscape suggests several promising directions for future investigation. These include exploring structure-activity relationships through systematic modification of the carbazole core, evaluating combination therapies with existing drugs, and investigating the compound's potential in treating rare diseases where carbazole derivatives have shown promise. As research continues, 2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime (866149-53-3) is poised to remain an important molecule in medicinal chemistry research and drug development pipelines.
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